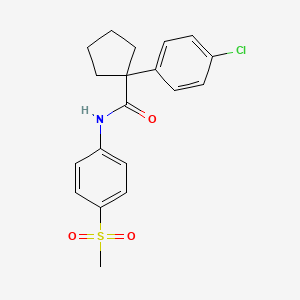

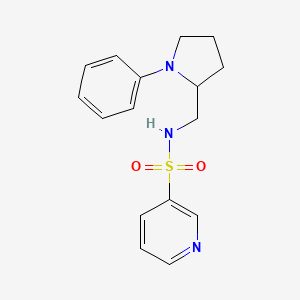

N-((1-phenylpyrrolidin-2-yl)methyl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

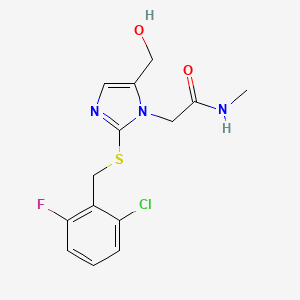

“N-((1-phenylpyrrolidin-2-yl)methyl)pyridine-3-sulfonamide” is a complex organic compound that contains a pyrrolidine ring and a pyridine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyridine ring is a six-membered heterocycle with one nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “N-((1-phenylpyrrolidin-2-yl)methyl)pyridine-3-sulfonamide” is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring . The pyridine ring is a six-membered heterocycle with one nitrogen atom .Chemical Reactions Analysis

The pyrrolidine ring in the molecule can undergo various chemical reactions. These reactions can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The exact chemical reactions that “N-((1-phenylpyrrolidin-2-yl)methyl)pyridine-3-sulfonamide” can undergo would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación

Anti-Inflammatory and Analgesic Activities

In a related context, derivatives of N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide have demonstrated anti-inflammatory and analgesic properties . These findings suggest that the compound could be further optimized for pain management and inflammation-related disorders.

Protoporphyrinogen Oxidase (PPO) Inhibition

Monocarbonyl analogs of cyclic imides, including N-phenylpyrrolidin-2-ones, have shown promising PPO inhibition activity . Since PPO plays a role in porphyrin biosynthesis, targeting it could have implications in herbicidal applications.

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth .

Mode of Action

The mode of action of N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide is likely similar to other sulfonamides. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the enzyme .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines, the building blocks of DNA . This disruption of the folate pathway leads to a halt in bacterial growth and replication .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of the folate pathway by N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide results in the prevention of bacterial DNA synthesis, thereby halting bacterial growth and replication . This leads to the eventual death of the bacterial cells.

Propiedades

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-22(21,16-9-4-10-17-13-16)18-12-15-8-5-11-19(15)14-6-2-1-3-7-14/h1-4,6-7,9-10,13,15,18H,5,8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQZUGYUHZYHHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B2913532.png)

![7-Chloro-1-(4-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2913533.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2913534.png)

![(E)-3-((3-acetylphenyl)amino)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2913535.png)

![2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid](/img/structure/B2913539.png)

![[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea](/img/structure/B2913542.png)